N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 1,3,4-oxadiazole ring in the structure further enhances its potential pharmacological activities.
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown activity against the human ovarian cancer cell line A2780 .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biological pathways due to their diverse pharmacological activities .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to have diverse pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:
Formation of 7-methoxybenzofuran: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Synthesis of 1,3,4-oxadiazole ring: The oxadiazole ring is often synthesized by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of benzofuran and oxadiazole: The final step involves coupling the benzofuran derivative with the oxadiazole ring, typically using acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the benzofuran ring can undergo oxidation to form hydroxyl derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated benzofuran derivatives.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies for its antimicrobial and anticancer activities. The presence of both benzofuran and oxadiazole rings contributes to its ability to interact with biological targets, making it a candidate for further drug development.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to inhibit certain enzymes and pathways involved in disease processes makes it a compound of interest for developing new treatments for infections and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its synthesis and modification can lead to the creation of polymers, coatings, and other materials with specialized applications.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like 7-hydroxybenzofuran and 7-ethoxybenzofuran.
Oxadiazole derivatives: Compounds like 2,5-dimethyl-1,3,4-oxadiazole and 2-phenyl-1,3,4-oxadiazole.
Uniqueness
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the combination of the benzofuran and oxadiazole rings in its structure. This dual functionality enhances its biological activity and makes it a versatile compound for various applications. Its specific substitution pattern also allows for targeted interactions with biological molecules, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-7(17)14-13-16-15-12(20-13)10-6-8-4-3-5-9(18-2)11(8)19-10/h3-6H,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFMLSVUUYRTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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